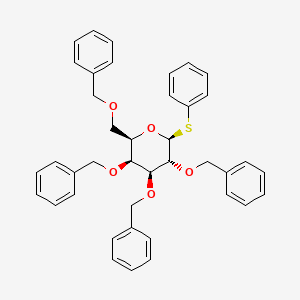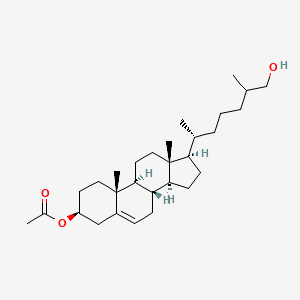
3-O-Acetyl-26-hydroxy Cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Acetyl-26-hydroxy Cholesterol (3-OAHC) is a naturally occurring cholesterol metabolite that has recently gained attention for its potential therapeutic applications in the medical field. 3-OAHC is a member of the oxysterol family, which is composed of oxygenated derivatives of cholesterol. It is found in both human and animal tissues, and is produced through the enzymatic oxidation of cholesterol. 3-OAHC has been studied for its potential use as an anti-inflammatory, anti-tumor, and anti-atherosclerotic agent.
Wissenschaftliche Forschungsanwendungen
- Cholesterol-based compounds have been used in drug delivery systems due to their biocompatibility and ability to interact with cell membranes .
- They have been used to create lipid-based nanocarriers for drugs with poor oral bioavailability .
- These carriers can improve the gastrointestinal stability, solubility, and permeability of the drugs .
- Cholesterol metabolism has been linked to cancer progression and metastasis .
- Statins, which inhibit the synthesis of cholesterol, have been studied for their potential anticancer effects .
- Some cholesterol-based compounds have shown potential antimicrobial effects .
- However, the specific mechanisms and effectiveness of these compounds are still under investigation .
- Certain cholesterol-based compounds have been studied for their potential antioxidant effects .
- These compounds could potentially help protect cells from damage caused by harmful free radicals .
- Cholesterol-based compounds have been used in the creation of liquid crystals .
- These compounds can help create materials with unique optical properties .
Drug Delivery
Anticancer Research
Antimicrobial Research
Antioxidant Research
Liquid Crystals Research
Bioimaging
- Cholesterol-based compounds play a crucial role in the brain, contributing to the structure and function of neurons .
- They are involved in the formation of synapses, membrane trafficking, and signaling processes .
- Abnormal cholesterol metabolism has been linked to neurodegenerative diseases such as Alzheimer’s disease .
- Cholesterol metabolism is closely related to cardiovascular health .
- Abnormal cholesterol levels can lead to atherosclerosis, a condition characterized by the hardening of arteries .
- Cholesterol-lowering drugs, such as statins, are commonly used in the treatment of cardiovascular diseases .
- Cholesterol is the precursor of all steroid hormones .
- Abnormal cholesterol metabolism can affect hormone production and lead to endocrine disorders .
- Cholesterol metabolism plays a role in the function of immune cells .
- Certain cholesterol-based compounds have shown potential antimicrobial effects .
- Cholesterol is a key component of skin cell membranes .
- Abnormal cholesterol metabolism can affect skin health and contribute to skin diseases .
- Cholesterol is involved in the structure and function of cells in the eye .
- Abnormal cholesterol metabolism can contribute to eye diseases such as cataracts .
- Cholesterol metabolism plays a role in kidney function .
- Abnormal cholesterol levels can contribute to kidney diseases such as chronic kidney disease .
Neuroscience Research
Cardiovascular Research
Endocrinology Research
Immunology Research
Dermatology Research
Ophthalmology Research
Nephrology Research
Oncology Research
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZPBATUQHQGW-YFCBXXETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Acetyl-26-hydroxy Cholesterol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

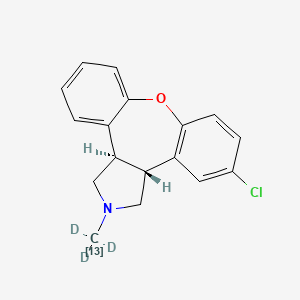
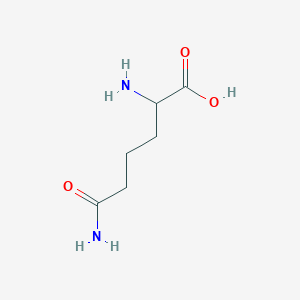
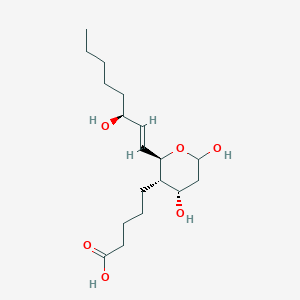
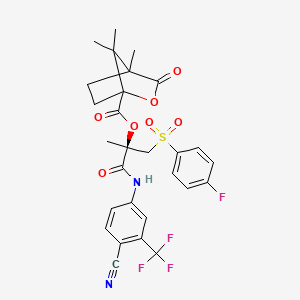
![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)
![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)
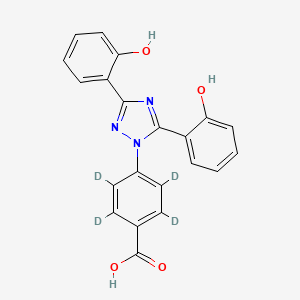
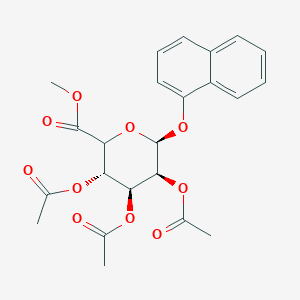
![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
